molecular formula C20H25FN2O4 B7553392 1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid

1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid

Cat. No. B7553392
M. Wt: 376.4 g/mol
InChI Key: BFGXQTLYACGMDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid, also known as FCPC, is a chemical compound with potential applications in scientific research. FCPC is a derivative of piperidine and cyclohexane, and it has been synthesized using various methods. In

Mechanism of Action

1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid acts as a non-competitive antagonist of NMDA receptors, meaning that it binds to a different site on the receptor than the neurotransmitter glutamate. This results in a decrease in the activity of the receptor, which can have both beneficial and detrimental effects depending on the context. In stroke and traumatic brain injury, for example, 1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid's neuroprotective effects are thought to be due to its ability to reduce excitotoxicity and inflammation in the brain. In drug addiction, depression, and anxiety, 1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid's effects on NMDA receptors may be related to its ability to modulate reward pathways and regulate mood.
Biochemical and Physiological Effects:
1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid's effects on NMDA receptors can have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, 1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to improve cognitive function and memory in animal models of aging and Alzheimer's disease. However, 1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid's effects on NMDA receptors can also have negative effects, such as impairing learning and memory in some contexts.

Advantages and Limitations for Lab Experiments

1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid has several advantages for use in lab experiments. It is highly selective for NMDA receptors, meaning that it does not interact with other neurotransmitter receptors. It is also stable and soluble in water, making it easy to administer to animals or cells. However, 1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid's effects on NMDA receptors can be complex and context-dependent, making it important to carefully design experiments to avoid confounding factors.

Future Directions

There are several future directions for research on 1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid. One area of interest is in developing derivatives of 1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid that have improved selectivity or potency for NMDA receptors. Another area of interest is in exploring the role of 1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid in regulating other neurotransmitter systems, such as dopamine or serotonin. Additionally, 1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid's neuroprotective effects make it a promising candidate for further study in the context of neurodegenerative diseases such as Parkinson's or Huntington's disease. Overall, 1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid has potential for a variety of scientific research applications, and further study is needed to fully understand its effects and mechanisms of action.

Synthesis Methods

1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid can be synthesized using several methods, including the reaction of 4-fluorobenzoyl chloride with piperidine-3-carboxylic acid, followed by the reaction of the resulting compound with cyclohexylamine. Another method involves the reaction of 4-fluorobenzoyl chloride with cyclohexylamine, followed by the reaction of the resulting compound with piperidine-3-carboxylic acid. Both methods yield 1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid with high purity and yield.

Scientific Research Applications

1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are important for learning, memory, and synaptic plasticity. 1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, 1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid has been used to study the role of NMDA receptors in drug addiction, depression, and anxiety.

properties

IUPAC Name

1-[[1-(4-fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O4/c21-16-8-6-14(7-9-16)18(25)23-12-4-5-15(13-23)17(24)22-20(19(26)27)10-2-1-3-11-20/h6-9,15H,1-5,10-13H2,(H,22,24)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGXQTLYACGMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NC(=O)C2CCCN(C2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[1-(4-Fluorobenzoyl)piperidine-3-carbonyl]amino]cyclohexane-1-carboxylic acid

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